molecular formula C13H8ClF4NO2S B3629205 4-chloro-N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide

4-chloro-N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B3629205
M. Wt: 353.72 g/mol
InChI Key: ABPBIDVQSUGQOE-UHFFFAOYSA-N
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Description

4-chloro-N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chlorine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzenesulfonyl chloride, 2-fluoroaniline, and trifluoromethylating agents.

    Sulfonamide Formation: The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-fluoroaniline in the presence of a base like triethylamine. This reaction forms the sulfonamide linkage.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under conditions that may include the use of catalysts like copper or silver salts.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine positions.

    Oxidation and Reduction: The sulfonamide group can be involved in oxidation-reduction reactions, although these are less common.

    Coupling Reactions: The aromatic ring allows for various coupling reactions, such as Suzuki or Heck coupling, to introduce additional substituents.

Common Reagents and Conditions

    Nucleophiles: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents at the chlorine or fluorine positions.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The sulfonamide group is known for its biological activity, and the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide depends on its specific application. In a biological context, the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-fluorophenyl)benzenesulfonamide: Lacks the trifluoromethyl group, which may reduce its biological activity and stability.

    N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide: Lacks the chlorine substituent, potentially altering its reactivity and application scope.

    4-chloro-3-(trifluoromethyl)benzenesulfonamide: Lacks the fluorophenyl group, which may affect its binding properties and overall activity.

Uniqueness

The presence of both chlorine and fluorine substituents, along with the trifluoromethyl group, makes 4-chloro-N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide unique. These groups contribute to its high stability, specific reactivity, and potential for diverse applications in various fields.

Properties

IUPAC Name

4-chloro-N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF4NO2S/c14-10-6-5-8(7-9(10)13(16,17)18)22(20,21)19-12-4-2-1-3-11(12)15/h1-7,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPBIDVQSUGQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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